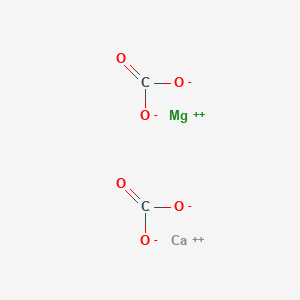
Calcium magnesium dicarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium Magnesium Dicarbonate, also known as Dolomite, is a carbonate mineral and is a major component of dolomite limestone . It crystallizes in the trigonal-rhombohedral system . The structure is three-dimensional where Ca2+ is bonded to six equivalent O2- atoms to form CaO6 octahedra that share corners with six equivalent MgO6 octahedra .
Synthesis Analysis
The synthesis of this compound involves the use of amorphous precursors which occur in the early stages of carbonate mineral formation in both biotic and abiotic environments . The Mg content of amorphous calcium magnesium carbonate (ACMC) is a crucial factor for its temporal stabilization . Amorphous Ca x Mg 1−x CO 3 · n H 2 O solids with 0 ≤ x ≤ 1 and 0.4 ≤ n ≤ 0.8 were synthesized and dispersed in MgCl 2 –NaHCO 3 buffered solutions .Molecular Structure Analysis
This compound crystallizes in the trigonal R-3 space group . The structure is three-dimensional where Ca2+ is bonded to six equivalent O2- atoms to form CaO6 octahedra that share corners with six equivalent MgO6 octahedra .Chemical Reactions Analysis
Upon heating, hydrated magnesium carbonates (HMCs) undergo a continuous sequence of decomposition reactions . The weight loss curves of ACC and AMC show two weight loss steps, where the first step is due to the loss of structural water and the second step due to the decomposition of CaCO 3 and MgCO 3 to CaO, MgO and CO 2 .Physical And Chemical Properties Analysis
This compound has a calculated bulk crystalline density of 2.76 g/cm3 . The solubility of ACMC increases as a function of its Mg content . The ion activity product for ACMC (IAP ACMC = “solubility product”) increases as a function of its Mg content .Applications De Recherche Scientifique
Urinary Health and Calcium Oxalate Crystallization
- A study conducted by Siener, Jahnen, and Hesse (2004) investigated the impact of mineral water rich in calcium, magnesium, and bicarbonate on urine composition. They found that consuming this mineral water led to increased urinary pH, magnesium, and citrate excretion. This is significant as these are inhibitors of calcium oxalate stone formation.
Biomedical Applications in Orthopedics
- Magnesium-based bioceramics, including compounds like calcium magnesium phosphates, have been gaining popularity in orthopedic applications. Nabiyouni et al. (2018) in their study highlighted the role of magnesium ions in various biological mechanisms like enzyme activation and cell growth, which are crucial for orthopedic applications such as bone cements and scaffolds (Nabiyouni et al., 2018).
Carbon Dioxide Conversion and Calcium Carbonate Preparation
- Research by Song et al. (2014) explored the use of magnesium phyllosilicate for converting CO2 into carbonate ions. This study demonstrates the potential of magnesium dicarbonate in environmental applications, particularly in CO2 capture and conversion (Song et al., 2014).
Role in Nutrition and Animal Health
- Agustinho et al. (2022) studied the effects of replacing magnesium oxide with calcium-magnesium carbonate in animal diets. Their findings suggest that calcium magnesium carbonate can be a viable alternative source in dairy cow diets without affecting mineral solubility, ruminal pH, and nutrient digestibility (Agustinho et al., 2022).
Desalination and Carbon Utilization
- Kang, Yoo, and Park (2020) developed a new method using calcium, magnesium, and sodium cations from seawater-based industrial wastewater for desalination and carbon utilization. This highlights the potential application of calcium magnesium dicarbonate in water treatment and resource recovery processes (Kang, Yoo, & Park, 2020).
Educational Applications in Chemistry
- A study by Yang and Li (2009) utilized calcium and magnesium to teach general chemistry students about water hardness through inquiry-based learning. This demonstrates the educational value of these compounds in understanding real-world chemical problems (Yang & Li, 2009).
Biomedical Coating for Magnesium Alloys
- Shadanbaz and Dias (2012) reviewed the use of calcium phosphate coatings on magnesium alloys, particularly for orthopedic applications. The coatings control corrosion rates, making them suitable for biomedical implants (Shadanbaz & Dias, 2012).
Bioactivity in Biomaterials
- Xu et al. (2009) conducted research on the surface bioactivity of calcium phosphate coated magnesium alloy. They found that the coating improved the cytocompatibility of magnesium, promoting early bone growth at the implant/bone interface (Xu et al., 2009).
Biodegradation of Magnesium
- Li, Song, and Song (2014) explored the impact of bicarbonate on the biodegradation of pure magnesium. This research is crucial for understanding the biocompatibility and degradation behavior of magnesium in biomedical applications (Li, Song, & Song, 2014).
Physiological Role of Magnesium
- Saris et al. (2000) provided insights into the physiological roles of magnesium, including its interaction with calcium and its effects on cellular functions like ion transport and energy metabolism (Saris et al., 2000).
Mécanisme D'action
Calcium plays a vital role in the anatomy, physiology and biochemistry of organisms and of the cell, particularly in signal transduction pathways . Magnesium carbonate reacts with hydrochloric acid in the stomach to form carbon dioxide and magnesium chloride thus neutralizing excess acid in the stomach .
Orientations Futures
Research on mineral carbonation reactions using iron and steel slag as a feedstock is an area of interest . This process can simultaneously realize the effective treatment of CO2 and iron and steel slag, thus it is of great significance for the low carbon and sustainable development of iron and steel industry .
Propriétés
| 16389-88-1 | |
Formule moléculaire |
CH2CaMgO3 |
Poids moléculaire |
126.41 g/mol |
Nom IUPAC |
calcium;magnesium;dicarbonate |
InChI |
InChI=1S/CH2O3.Ca.Mg/c2-1(3)4;;/h(H2,2,3,4);; |
Clé InChI |
ADIXYOBIQIMPEH-UHFFFAOYSA-N |
SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[Mg+2].[Ca+2] |
SMILES canonique |
C(=O)(O)O.[Mg].[Ca] |
| 16389-88-1 60937-55-5 7000-29-5 |
|
Description physique |
DryPowder; Liquid; PelletsLargeCrystals |
Synonymes |
calcium magnesium carbonate calcium magnesium dicarbonate CaMg(CO(3))(2) dolomite |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



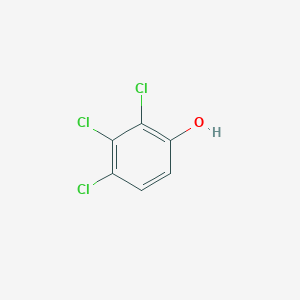
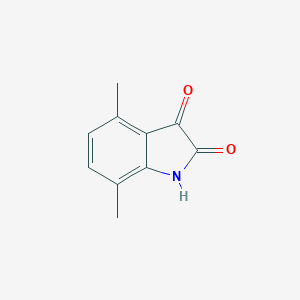
![benzyl (NE)-N-[amino(methoxy)methylidene]carbamate](/img/structure/B99977.png)




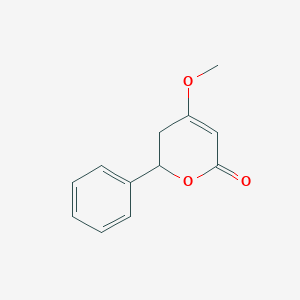
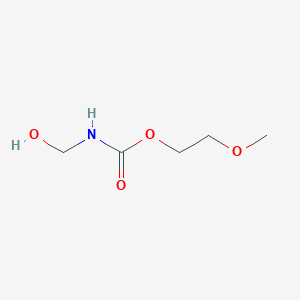
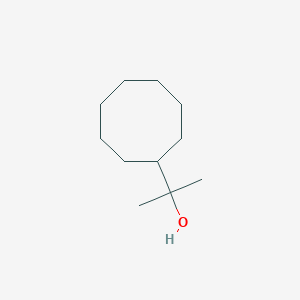
![Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene](/img/structure/B99996.png)


